molecular formula C11H16N2OS B5190270 1-(2-Methoxyethyl)-3-(2-methylphenyl)thiourea

1-(2-Methoxyethyl)-3-(2-methylphenyl)thiourea

Cat. No.: B5190270
M. Wt: 224.32 g/mol
InChI Key: HLPLPVRBYIPNHE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyethyl group and a methylphenyl group attached to the thiourea moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(2-methylphenyl)thiourea can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with 2-methylphenyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted thioureas.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-methylphenyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-3-(2-methylphenyl)thiourea can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)-3-phenylthiourea: This compound lacks the methyl group on the phenyl ring, which may result in different chemical and biological properties.

    1-(2-Methoxyethyl)-3-(4-methylphenyl)thiourea: The position of the methyl group on the phenyl ring is different, which can affect the compound’s reactivity and biological activity.

    1-(2-Methoxyethyl)-3-(2-chlorophenyl)thiourea: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thioureas.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-9-5-3-4-6-10(9)13-11(15)12-7-8-14-2/h3-6H,7-8H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLPVRBYIPNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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